molecular formula C24H20N4O3S2 B6582480 3-(4-ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040640-61-6

3-(4-ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6582480
CAS No.: 1040640-61-6
M. Wt: 476.6 g/mol
InChI Key: YHPYTZUIWVAHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. Thienopyrimidinones are privileged scaffolds in medicinal chemistry due to their structural mimicry of purines, enabling interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-3-30-18-10-8-17(9-11-18)28-23(29)21-19(12-13-32-21)25-24(28)33-14-20-26-22(27-31-20)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPYTZUIWVAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Synthesis and Structural Characteristics

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The target compound can be synthesized through the reaction of appropriate precursors that include ethoxy and methylphenyl moieties. The incorporation of the oxadiazole unit enhances the compound's pharmacological profile by potentially improving its binding affinity to biological targets.

Table 1: Summary of Structural Modifications

CompoundStructural ModificationsBiological Activity
1Ethoxy group at para positionAnticancer activity against various cell lines
2Methylphenyl oxadiazole substitutionEnhanced antiproliferative effects
3Sulfanyl linkageImproved solubility and bioavailability

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to the target exhibited IC50 values in the low micromolar range against lymphoma cell lines such as SU-DHL-6 and WSU-DLCL-2. The most promising derivatives induced apoptosis in cancer cells and inhibited their migration.

Case Study: Antitumor Activity Evaluation

In a recent study evaluating novel thieno[3,2-d]pyrimidine derivatives:

  • Compound 12e demonstrated an IC50 of 0.55 µM against SU-DHL-6 cells while showing low toxicity (CC50 = 15.09 µM) towards normal HEK293T cells. This highlights its potential as a selective anticancer agent .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been explored for their antimicrobial properties. Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific substituents like methoxy or nitro groups can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that:

  • Substituents at specific positions significantly affect both anticancer and antimicrobial activities.
  • Compounds with electron-withdrawing groups (e.g., nitro) exhibited enhanced antibacterial properties against pathogens like E. coli and S. aureus .

The proposed mechanisms underlying the biological activities include:

  • Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compounds can trigger apoptotic pathways in malignant cells.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The table below compares the target compound with structurally related thienopyrimidinones and heterocyclic analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Ethoxyphenyl), 2-(1,2,4-oxadiazole-sulfanyl) ~478.56 High lipophilicity (ethoxyphenyl), oxadiazole for electronic stabilization
3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (257870-40-9) Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 2-sulfanyl, 5-(thiophen-2-yl) ~334.46 Thiophene substituent enhances π-π stacking; lower molecular weight
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (379249-75-9) Thieno[2,3-d]pyrimidin-4-one 3-Allyl, 2-(methylisoxazole-sulfanyl), 5-(4-methylphenyl) ~451.56 Allyl group increases steric bulk; isoxazole offers distinct electronic effects
4-(4-Methylphenyl)-1-sulfanyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (352657-73-9) Cyclopenta-fused thienotriazolopyrimidinone 4-(4-Methylphenyl), fused cyclopentane ring ~424.50 Increased rigidity due to fused cyclopentane; triazolo-pyrimidine core

Functional Group Analysis

  • Ethoxyphenyl vs. Methylphenyl/Methoxy : The 4-ethoxyphenyl group in the target compound provides greater lipophilicity compared to the 4-methylphenyl group in compound 379249-75-9 or methoxy groups in other analogs (e.g., ). Ethoxy’s larger size may improve membrane permeability but reduce solubility.
  • Oxadiazole vs. Isoxazole/Thiadiazole : The 1,2,4-oxadiazole in the target compound is less basic than isoxazole (in 379249-75-9) but more π-electron-deficient, favoring interactions with electron-rich biological targets. Thiadiazole derivatives (e.g., ) exhibit higher hydrogen-bonding capacity due to sulfur’s polarizability .
  • Sulfanyl Linker : The –SCH2– bridge in the target compound is common in analogs (e.g., ) and may enhance metabolic stability compared to ether or amine linkers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.